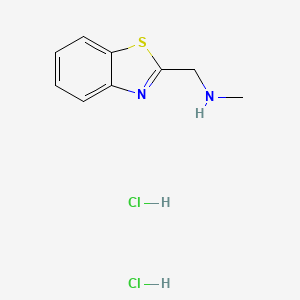

(1,3-Benzothiazol-2-ylmethyl)methylamine dihydrochloride

Description

(1,3-Benzothiazol-2-ylmethyl)methylamine dihydrochloride (CAS: 17681-30-0) is a benzothiazole-derived compound with the molecular formula C₉H₁₀N₂S·2HCl and a molecular weight of 250.99 g/mol. The compound consists of a benzothiazole core (a bicyclic structure containing benzene fused to a thiazole ring) linked to a methylamine group via a methylene bridge. The dihydrochloride salt enhances its aqueous solubility, making it suitable for pharmacological and biochemical research. Benzothiazoles are notable for their diverse biological activities, including antimicrobial, anti-inflammatory, and central nervous system (CNS)-targeting properties .

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(1,3-benzothiazol-2-yl)-N-methylmethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S.2ClH/c1-10-6-9-11-7-4-2-3-5-8(7)12-9;;/h2-5,10H,6H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQOCXEBNSRNQHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=NC2=CC=CC=C2S1.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Cl2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-Benzothiazol-2-ylmethyl)methylamine dihydrochloride typically involves the reaction of benzothiazole with methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of (1,3-Benzothiazol-2-ylmethyl)methylamine dihydrochloride may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The compound is then purified through crystallization or other separation techniques to obtain the final product in its dihydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

(1,3-Benzothiazol-2-ylmethyl)methylamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the benzothiazole ring is substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like halides or amines are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzothiazole ring.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and features a benzothiazole moiety, which contributes to its biological activity. The presence of both nitrogen and sulfur in the structure allows for diverse interactions with biological targets.

Chemistry

- Building Block in Synthesis : (1,3-Benzothiazol-2-ylmethyl)methylamine dihydrochloride serves as an essential intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions.

Biology

- Enzyme Mechanisms : The compound is utilized in studying enzyme mechanisms due to its ability to interact with specific enzymes. This interaction can help elucidate the biochemical pathways involved in various cellular processes.

- Antimicrobial Activity : Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. Studies have shown that (1,3-Benzothiazol-2-ylmethyl)methylamine dihydrochloride can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.

Medicine

- Therapeutic Potential : Investigations into the therapeutic effects of this compound are ongoing, particularly concerning neurological disorders. Preliminary studies suggest that it may have neuroprotective effects, potentially aiding in conditions such as Alzheimer's disease.

- Antitumor Activity : Some derivatives of benzothiazole have demonstrated cytotoxic effects against cancer cell lines. (1,3-Benzothiazol-2-ylmethyl)methylamine dihydrochloride's structure may contribute to similar properties, warranting further research into its potential as an antitumor agent.

Industry

- Material Development : The compound is explored for use in creating new materials with specific properties. Its unique chemical characteristics make it valuable in developing polymers and other advanced materials.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various benzothiazole derivatives, including (1,3-Benzothiazol-2-ylmethyl)methylamine dihydrochloride. The results indicated significant inhibition of bacterial growth, particularly against Gram-positive strains. The mechanism was attributed to the disruption of bacterial cell wall synthesis.

Case Study 2: Neuroprotective Effects

Research conducted at a leading university investigated the neuroprotective effects of (1,3-Benzothiazol-2-ylmethyl)methylamine dihydrochloride on neuronal cells subjected to oxidative stress. The findings revealed that the compound reduced cell death and oxidative damage, suggesting its potential for treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of (1,3-Benzothiazol-2-ylmethyl)methylamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Structural and Physicochemical Comparisons

The following table summarizes critical differences between (1,3-Benzothiazol-2-ylmethyl)methylamine dihydrochloride and related compounds:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Salt Form | H-Bond Donors/Acceptors | Rotatable Bonds | Notable Features |

|---|---|---|---|---|---|---|---|

| (1,3-Benzothiazol-2-ylmethyl)methylamine dihydrochloride | 17681-30-0 | C₉H₁₀N₂S·2HCl | 250.99 | Dihydrochloride | 2 donors, 4 acceptors | 2 | Benzothiazole core, high solubility |

| [2-(1,3-Benzoxazol-2-yl)ethyl]amine hydrochloride | 1332530-19-4 | C₉H₁₁ClN₂O | 198.65 | Monohydrochloride | 1 donor, 3 acceptors | 2 | Benzoxazole core, lower lipophilicity |

| Diphenhydramine hydrochloride | 147-24-0 | C₁₇H₂₁NO·HCl | 291.82 | Monohydrochloride | 1 donor, 3 acceptors | 5 | Ethanolamine derivative, antihistamine |

| 5-Chloro-N-(imidazolin-2-yl)-2,1,3-benzothiadiazol-4-amine monohydrochloride | Not specified | C₉H₉ClN₆S·HCl | 289.64 | Monohydrochloride | 3 donors, 5 acceptors | 3 | Chloro-substituted, imidazoline functional group |

Key Observations:

Core Heterocycle Differences :

- The benzothiazole core in the target compound contains sulfur, which increases lipophilicity compared to the oxygen-containing benzoxazole analog (1332530-19-4). Sulfur’s larger atomic size and lower electronegativity may enhance membrane permeability and receptor-binding interactions .

- The benzothiadiazole derivative () incorporates an additional nitrogen, altering electronic properties and reactivity.

Salt Form and Solubility: The dihydrochloride form of the target compound improves solubility compared to monohydrochloride salts (e.g., 1332530-19-4), facilitating in vitro applications .

Its flexible ethylamine chain and diphenylmethoxy group enable antihistamine activity, unlike the rigid benzothiazole-based compounds .

Pharmacological and Research Implications

- Benzothiazole vs. Benzoxazole :

Benzothiazoles are associated with CNS activity (e.g., neuroprotection) due to their ability to cross the blood-brain barrier. In contrast, benzoxazoles often exhibit antimicrobial properties . - Salt Form Impact: The dihydrochloride salt of the target compound may enhance bioavailability in aqueous environments compared to neutral or mono-salt analogs.

Biological Activity

(1,3-Benzothiazol-2-ylmethyl)methylamine dihydrochloride is a compound derived from benzothiazole, a heterocyclic structure known for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, biochemical pathways, and potential therapeutic applications.

Overview of Benzothiazole Derivatives

Benzothiazole derivatives are recognized for exhibiting a wide range of biological properties, including:

- Antioxidant

- Analgesic

- Anti-inflammatory

- Antimicrobial

- Antifungal

- Antiviral

- Diuretic

- Anticonvulsant

- Neuroprotective

- Antitumor

These activities are attributed to their ability to interact with various cellular targets and biochemical pathways, leading to significant physiological effects .

Target Interactions

The biological activity of (1,3-Benzothiazol-2-ylmethyl)methylamine dihydrochloride is primarily mediated through its interactions with specific enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. This inhibition helps prevent the breakdown of acetylcholine, enhancing cholinergic signaling .

- Oxidative Stress Reduction : Benzothiazole derivatives exhibit antioxidant properties that help mitigate oxidative stress, a contributing factor in neurodegeneration and other inflammatory conditions .

- Induction of Apoptosis : Some studies indicate that benzothiazole derivatives can induce apoptosis in cancer cells, suggesting potential antitumor applications .

Biochemical Pathways

The compound interacts with multiple biochemical pathways:

- Cell Signaling : It influences cell signaling pathways that regulate cell proliferation and survival.

- Gene Expression : The compound may alter gene expression profiles associated with stress responses and apoptosis.

- Cellular Metabolism : It impacts metabolic processes by modulating enzyme activity involved in cellular respiration and energy production .

Neuroprotective Effects

A study investigated the neuroprotective properties of benzothiazole derivatives against amyloid-beta aggregation, a hallmark of Alzheimer's disease. In silico docking studies revealed that certain derivatives effectively inhibited AChE and reduced amyloid-beta aggregation, suggesting their potential as multitarget agents for Alzheimer's treatment .

Anticonvulsant Activity

Research has demonstrated that various benzothiazole derivatives possess anticonvulsant properties. For instance, a series of 1,3-benzothiazol-2-yl benzamides showed significant activity in animal models without exhibiting neurotoxicity or liver toxicity. These findings highlight their potential as safe therapeutic agents for seizure disorders .

Data Table: Biological Activities of (1,3-Benzothiazol-2-ylmethyl)methylamine Dihydrochloride

Q & A

Q. What strategies are effective for derivatizing this compound to enhance blood-brain barrier (BBB) penetration?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.